3-(Hydroxymethylphosphinyl)propionic acid
Overview
Description
3-(Hydroxymethylphosphinyl)propionic acid is a phosphorus-containing organic compound that is structurally related to carboxylic acids and phosphonic acids. It is an analogue of 3-hydroxypropionic acid (3-HP), which is a valuable platform chemical with a wide range of applications, including the synthesis of novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials . The compound is of interest due to its potential biological activity and its use as an intermediate in the synthesis of other aminoalkylphosphorus acids .
Synthesis Analysis
The synthesis of related phosphorus compounds has been explored in various studies. For instance, alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid have been synthesized from diethyl but-3-enylphosphonate using a method for the alpha-halogenation of alkylphosphonates . Aminoalkyl-H-phosphinic acids, which are structurally similar to 3-(Hydroxymethylphosphinyl)propionic acid, have been synthesized via the phospha-Mannich reaction of a P–H precursor, an aldehyde, and an amine . Additionally, 3-hydroxypropionic acid has been produced directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803, demonstrating the potential for biosynthetic pathways .
Molecular Structure Analysis
The molecular structure of aminoalkyl-H-phosphinic acids, which are related to 3-(Hydroxymethylphosphinyl)propionic acid, has been investigated, with X-ray solid-state structures of seventeen aminoalkyl-phosphinic acids determined . These studies provide insights into the molecular configuration and potential reactivity of such compounds.
Chemical Reactions Analysis
The reactivity of phosphorus-containing acids has been explored in various contexts. For example, aminoalkyl-H-phosphinic acids have been used in P–H bond oxidation and addition to double bonds, as well as in selective amine deprotection . The synthesis of 3-hydroxy acids from ketones and carboxylic acids using lithium naphthalenide has been reported, with subsequent reactions yielding unsaturated carboxylic acids and γ-butyrolactones .
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of 3-(Hydroxymethylphosphinyl)propionic acid are not provided, related compounds such as 3-hydroxypropionic acid have been described as nonchiral organic acids with potential for biological production using recombinant strains of bacteria . The solubility of phosphino amino acids in water has been noted to increase with the number of hydrophilic groups .
Scientific Research Applications
Application Summary
3-Hydroxypropionic acid (3HP) is a valuable platform chemical for producing high added-value chemicals like 1,3-propanediol, acrylic acid, acrylamide, and bioplastics. Its biological production is primarily studied using renewable resources such as glycerol and glucose .
Methods of Application
Researchers have identified biochemical pathways and enzymes involved in converting these carbon sources to 3HP. Metabolic engineering and synthetic biology have been employed to improve production yields, with process configurations proposed for better conversion rates .
Results
The efforts have led to the production of up to 83.8 g/L 3HP from renewable resources. A system converting 3-hydroxypropionitrile to 3HP through whole-cell catalysis resulted in 184.7 g/L 3HP .
Biosynthesis Pathways in Bacteria
Application Summary
3HP represents an economically important compound derived from renewable biomass. Bacterial production of 3HP has been explored, focusing on host strains like Escherichia coli and Klebsiella pneumoniae .
Methods of Application
The study outlines metabolic pathways, key enzymes, and challenges in high-level production. Strategies include rewiring metabolic networks, alleviating metabolite toxicity, and dynamic control of cell size and density .
Results: The review suggests growth-promoting strategies such as fermentation condition optimization, gene circuit construction, and enzyme overexpression to enhance cell growth and 3HP production .
Intermediate for Synthetic Organic Products
Methods of Application: The compound is used in synthetic pathways to produce derivatives that are further utilized in different chemical processes .
Results: The use of this intermediate facilitates the preparation of a range of synthetic organic products, showcasing its versatility in organic synthesis .
Production of Biodegradable Plastics
Application Summary
3HP is used in the microbial synthesis of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic. This process is considered green and sustainable .
Methods of Application: Microbial synthesis involves the use of microorganisms to convert biomass into 3HP, which is then polymerized to form P-3HP .
Results: This application provides a sustainable alternative for plastic production, reducing reliance on fossil fuels and contributing to environmental conservation .
CO2 Assimilation Pathway
Methods of Application: Microbial metabolic engineering is used to harness these pathways for the bioproduction of chemicals from CO2 .
Results: This approach offers a promising frontier in sustainable chemical production, utilizing CO2 as a raw material .
Platform Chemical for Bulk Chemicals
Methods of Application: The production involves biotechnological processes using renewable biomass as the starting material .
Results: The bioproduction of 3HP from biomass not only provides an eco-friendly alternative but also aligns with the goals of sustainable development .
HPLC Separation of Polar Pesticides
Methods of Application: The compound may serve as a mobile phase additive or a derivatization agent to improve the separation and detection of polar pesticides in complex matrices .
Results: This application enhances the analytical capabilities of HPLC, allowing for more accurate quantification and identification of pesticide residues in environmental and food samples .
Coenzyme B12 Synthesis Gene Donor
Methods of Application: These bacteria can be used to transfer B12 synthesis genes to model organisms like Escherichia coli, enhancing their metabolic capabilities .
Results: The transfer of these genes allows for the engineered production of vitamin B12, which has significant implications for nutritional supplements and food fortification .
CO2-Based Manufacturing of Chemicals
Methods of Application: Microbial metabolic engineering can exploit these pathways to convert CO2 into valuable chemicals, using 3-(Hydroxymethylphosphinyl)propionic acid as an intermediate .
Results: This innovative approach could lead to sustainable production methods that utilize CO2, a greenhouse gas, as a raw material, thereby contributing to carbon recycling and reduction strategies .
Production of Acrylates
Methods of Application: The acid can be obtained through various synthetic routes, such as base-induced hydration of acrylic acid followed by reacidification, or hydrolysis of propiolactone .
Results: The production of acrylates from 3-(Hydroxymethylphosphinyl)propionic acid represents a bio-derived alternative to traditional petrochemical processes, aligning with sustainable development goals .
Environmental Monitoring of Pesticide Residues
Methods of Application: The compound is part of a specific, targeted method for the determination of these herbicides and their metabolites in agricultural products like soybean extracts using UPLC-MS/MS (Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry) .
Results: This method allows for the monitoring of compliance with maximum residue levels (MRLs) and tolerances, ensuring food safety and environmental protection .
Gene Donor for Metabolic Engineering
Methods of Application: Genes responsible for the biosynthesis of 3-(Hydroxymethylphosphinyl)propionic acid are transferred to other microorganisms to improve their metabolic pathways for the production of vitamin B12 .
Results: This genetic transfer has significant implications for the production of nutritional supplements and the fortification of food with vitamin B12 .
properties
IUPAC Name |
3-[hydroxy(methyl)phosphoryl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O4P/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFUBAAEKCHBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864553 | |
Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethylphosphinyl)propionic acid | |
CAS RN |
15090-23-0 | |
Record name | 3-Methylphosphinicopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15090-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylphosphinicopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015090230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hydroxymethylphosphinyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethylphosphinoyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(HYDROXYMETHYLPHOSPHINYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7121F28V50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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